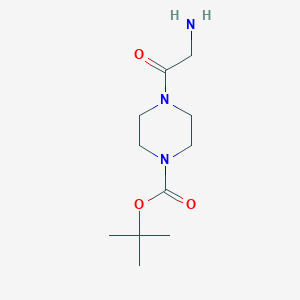
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate is a chemical compound with the CAS Number: 1087797-98-5 . It has a molecular weight of 298.06 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 3-bromophenylcarbamate .
Molecular Structure Analysis
The InChI code for 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate is 1S/C9H7BrF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate is an oil at room temperature .Scientific Research Applications
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the construction of more complex molecules. Its carbamate group can act as a protecting group for amines, which can be selectively deprotected later in the synthetic process .
Medicinal Chemistry
In medicinal chemistry, it’s used to modify pharmacokinetic properties of drug candidates. The trifluoroethyl group can increase the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes .
Material Science
The compound’s unique structure allows it to be used in material science for the development of novel polymers. Its incorporation into polymer chains can enhance the material’s thermal stability and chemical resistance .
Analytical Chemistry
As a standard in chromatography, this compound helps in the calibration of equipment and the quantification of analytes in complex mixtures due to its distinct chemical signature .
Agricultural Chemistry
It may be utilized in the design of pesticides or herbicides. The bromophenyl moiety can be crucial for the biological activity of these compounds, affecting their mode of action on target pests or weeds .
Chemical Education
Due to its reactivity and the presence of functional groups, this compound is ideal for instructional laboratory experiments in chemical education, demonstrating various chemical reactions and synthesis techniques .
Fluorine Chemistry Research
The compound is of interest in fluorine chemistry research, where the effects of fluorination on chemical properties are studied. The trifluoroethyl group can influence the acidity and reactivity of adjacent functional groups .
Environmental Chemistry
In environmental chemistry, it can be used to study the environmental fate of fluorinated compounds. Its breakdown products and interaction with environmental factors are areas of active research .
Safety and Hazards
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTBGHDNTIZVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)

![Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate](/img/structure/B1518821.png)
![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)

![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)

![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)
![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)